

Unlocking the Nucleus: A Technical Guide to NICE-01 Induced Nuclear Import

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Compound of Interest

Compound Name: NICE-01

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This technical guide provides an in-depth overview of **NICE-01**, a novel bifunctional small molecule designed to induce the nuclear import of cytosolic proteins. We will explore its core mechanism of action, present key quantitative data, detail experimental protocols, and provide visual representations of the underlying biological processes.

Introduction to NICE-01

NICE-01 (Nuclear Import and Control of Expression compound 1), also known as AP1867-PEG2-JQ1, is a bifunctional molecule engineered to facilitate the translocation of cytosolic proteins into the nucleus.^{[1][2]} This is achieved by hijacking the cell's natural nuclear import machinery through a "carrier" protein. **NICE-01** is composed of two key moieties connected by a PEG2 linker:

- AP1867: A high-affinity ligand for a mutated form of the FK506-binding protein (FKBP), specifically the F36V variant (FKBPF36V).^[1]
- JQ1: A potent inhibitor of the BET bromodomain family, which binds with high affinity to bromodomain-containing protein 4 (BRD4), a protein predominantly localized in the nucleus.^{[1][2]}

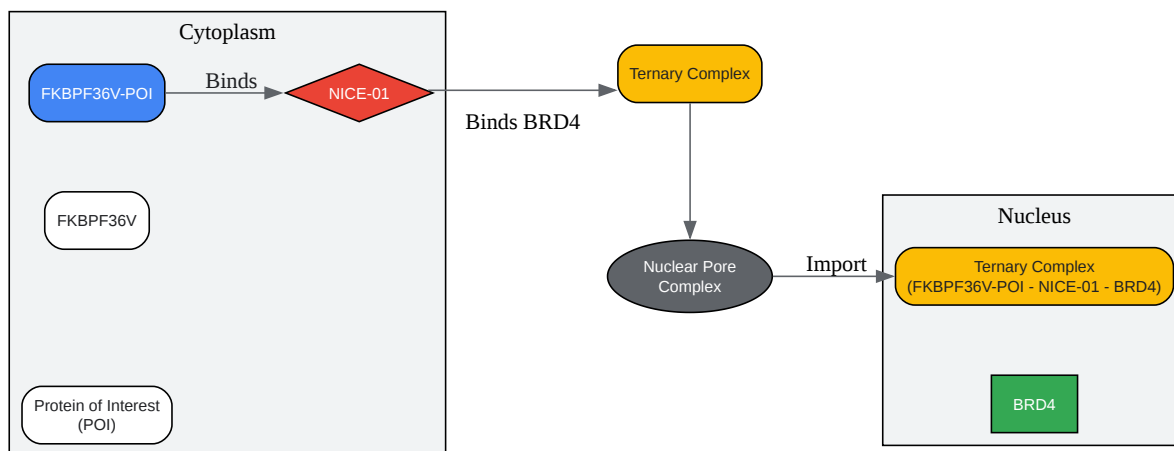
The fundamental principle of **NICE-01** is to chemically induce proximity between a cytosolic protein of interest (POI) and the nuclear-localized BRD4. By tagging the POI with FKBPF36V,

NICE-01 can form a ternary complex, effectively shuttling the POI into the nucleus along with BRD4.[\[1\]](#)

Core Mechanism of Action

The **NICE-01**-induced nuclear import relies on the formation of a ternary complex involving three components: the FKBP36V-tagged cytosolic protein, **NICE-01**, and the nuclear protein BRD4.[\[1\]](#) The process can be summarized in the following steps:

- **Binding to Cytosolic Target:** **NICE-01**, through its AP1867 moiety, binds to the FKBP36V tag fused to the cytosolic protein of interest.
- **Engagement of Nuclear Carrier:** The JQ1 moiety of the same **NICE-01** molecule binds to the bromodomain of BRD4.
- **Ternary Complex Formation:** This dual binding results in the formation of a stable ternary complex: FKBP36V-POI—**NICE-01**—BRD4.
- **Nuclear Import:** Leveraging the endogenous nuclear localization signals (NLS) of BRD4, the entire complex is actively transported into the nucleus through the nuclear pore complex.
- **Nuclear Sequestration:** Once inside the nucleus, the POI is effectively sequestered, leading to its accumulation and potential function in the nuclear environment.[\[1\]](#)



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Figure 1: Schematic of **NICE-01** induced nuclear import.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with **NICE-01** and its induced nuclear import, as reported in the literature.

Parameter	Value	Notes
NICE-01 Concentration		
In vitro (U2OS cells)	200 nM	Effective concentration for inducing nuclear import of FKBP36V-mEGFP.[1]
In vitro (293T cells)	250 nM	Used for inducing nuclear import of both FKBP36V-mEGFP and FKBP36V-EGFP-NPM1c.[1]
In vitro (High Conc.)	10 μ M	Required to induce import in cells lacking exogenous mCherry-BRD4, but import occurs with mCherry-BRD4 transfection.[1]
Binding Affinity		
AP1867 to FKBP36V (Kd)	94 pM	High-affinity interaction crucial for the system's efficacy.[1]
Kinetics of Nuclear Import	Measured for FKBP36V-mEGFP in 293T cells.[1]	
Rate Constant (kimport)	0.0266 min ⁻¹	Follows first-order kinetics.[1]
Half-life (t _{1/2})	26 min	The time required for half of the cytosolic FKBP36V-mEGFP to be imported into the nucleus.[1]
Molecular Weights		
FKBP36V-mEGFP	39.4 kDa	Protein of interest used in kinetic studies.[1]
Maltose-binding protein (MBP)	42.5 kDa	Used as a size comparison for passive nuclear import.[1]

Experimental Protocols

This section outlines a general methodology for a **NICE-01** induced nuclear import assay based on published experiments.[\[1\]](#)

Cell Culture and Transfection

- Cell Lines: U2OS or 293T cells are suitable for these experiments.
- Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin, at 37°C in a 5% CO2 incubator.
- Transfection:
 - Seed cells onto glass-bottom dishes suitable for live-cell imaging.
 - Co-transfect cells with plasmids encoding the cytosolic protein of interest fused to FKBP36V (e.g., FKBP36V-mEGFP) and the nuclear carrier protein (e.g., mCherry-BRD4) using a suitable transfection reagent according to the manufacturer's protocol.
 - Allow 24-48 hours for protein expression.

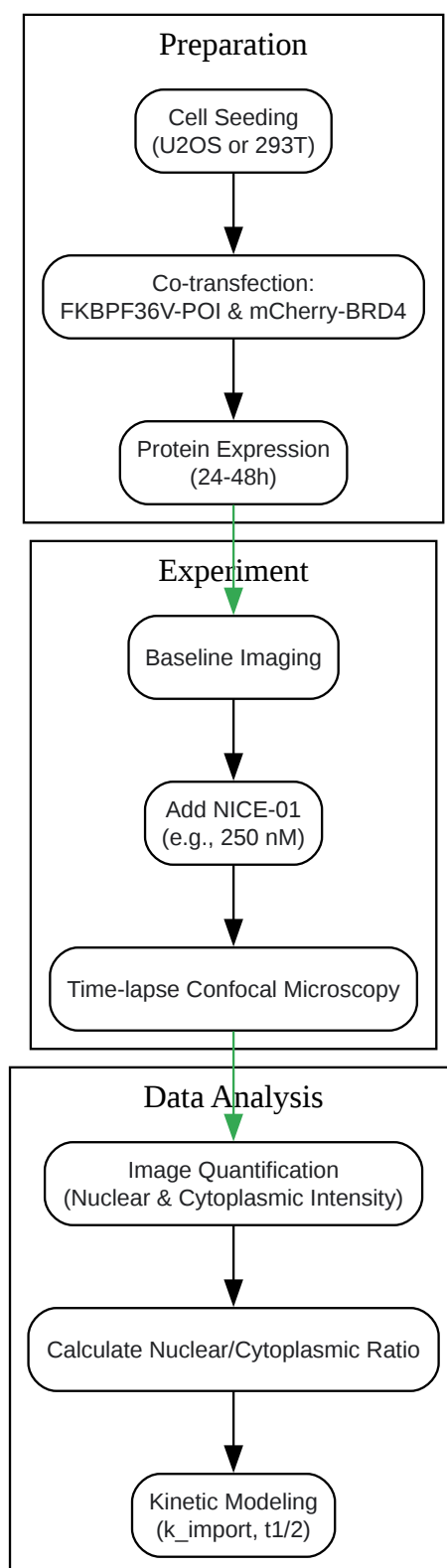
NICE-01 Treatment and Live-Cell Imaging

- Preparation of **NICE-01** Stock Solution: Prepare a stock solution of **NICE-01** in DMSO. For in vivo experiments, a working solution can be prepared by adding the DMSO stock to a vehicle solution such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[\[2\]](#)
- Treatment:
 - Replace the culture medium with fresh imaging medium.
 - Acquire baseline images of the cells to establish the initial subcellular localization of the fluorescently tagged proteins.
 - Add **NICE-01** to the imaging medium to the desired final concentration (e.g., 200-250 nM).
- Live-Cell Imaging:

- Immediately after adding **NICE-01**, begin time-lapse imaging using a confocal or widefield fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
- Acquire images at regular intervals (e.g., every 1-5 minutes) for a duration sufficient to observe nuclear translocation (e.g., 40 minutes to 3 hours).^[1]

Data Analysis

- Image Quantification: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the FKBPF36V-tagged protein in the nucleus and the cytoplasm at each time point.
- Nuclear-to-Cytoplasmic Ratio: Calculate the ratio of nuclear to cytoplasmic fluorescence intensity over time to quantify the extent and rate of nuclear import.
- Kinetic Analysis: Plot the fraction of the protein remaining in the cytoplasm versus time. Fit the data to a first-order kinetic model to determine the import rate constant (k_{import}) and the half-life ($t_{1/2}$).^[1]



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Figure 2: General workflow for a **NICE-01** experiment.

Applications and Future Directions

The **NICE-01** system represents a powerful tool for controlling protein localization with high temporal and spatial resolution. This technology has significant potential in various research and therapeutic areas:

- **Studying Nuclear Protein Function:** By acutely relocating a protein to the nucleus, researchers can investigate its nuclear-specific functions.
- **Transcriptional Regulation:** The system can be adapted to deliver transcription factors or other regulatory proteins to the nucleus to control gene expression.^[1]
- **Drug Development:** The concept of chemically induced proximity can be expanded to target other subcellular compartments and to develop novel therapeutic strategies for diseases driven by protein mislocalization.

Future work may focus on developing orthogonal NICE systems with different protein-ligand pairs to allow for the independent control of multiple proteins. Furthermore, optimizing the pharmacokinetic and pharmacodynamic properties of NICE compounds will be crucial for their potential in vivo and clinical applications.

Conclusion

NICE-01 is a pioneering example of a bifunctional small molecule that enables the induced nuclear import of cytosolic proteins. Its well-defined mechanism, quantifiable kinetics, and straightforward experimental application make it a valuable tool for cell biologists, pharmacologists, and drug discovery scientists. This guide provides a foundational understanding of the **NICE-01** system, which will hopefully facilitate its broader adoption and further innovation in the field of chemical biology.

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